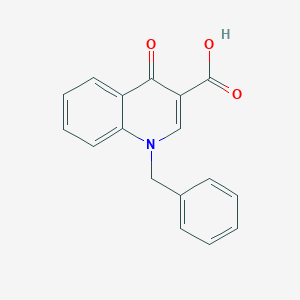

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Descripción general

Descripción

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C17H13NO3. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features a quinoline core with a benzyl group at the 1-position, a keto group at the 4-position, and a carboxylic acid group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of anthranilic acid derivatives with benzyl halides, followed by cyclization and oxidation steps. The reaction conditions typically include the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and advanced purification techniques to ensure high purity and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-benzyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been identified as a potential inhibitor of the HIV-1 integrase enzyme, which plays a critical role in the viral replication cycle. By inhibiting this enzyme, the compound disrupts the integration step of the HIV replication process, thereby reducing viral load in infected cells.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit moderate antibacterial and antifungal activities. For instance, studies have evaluated the synthesis of 6-fluoro-substituted derivatives and their in vitro activities against various bacterial strains. These investigations suggest potential for development as therapeutic agents against infections .

Anticancer Potential

The compound's quinoline structure is known for its anticancer properties. Preliminary studies indicate that it may interact with biological targets involved in cancer progression, although further research is required to fully elucidate its mechanisms and efficacy in cancer treatment .

Biological Research

Mechanism of Action

The primary mechanism of action involves the compound's interaction with enzymes crucial for viral replication and bacterial resistance. By binding to these targets, it alters biochemical pathways that are essential for pathogen survival.

Pharmacological Profiling

Pharmacological studies have highlighted its potential as an allosteric modulator at various receptors, including muscarinic receptors. This property allows it to enhance or inhibit receptor activity without directly competing with endogenous ligands, providing a nuanced approach to drug design .

Chemical Research

Synthesis and Characterization

The synthesis of this compound has been well-documented using various methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR). These techniques ensure the purity and structural integrity of the compound for further applications.

Building Block for Derivatives

This compound serves as a crucial building block for synthesizing more complex quinoline derivatives used in drug discovery. Its structural versatility allows chemists to modify it to enhance biological activity or selectivity for specific targets .

Industrial Applications

Dyes and Pigments

In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments due to its stable chemical properties and ability to form vibrant colors when incorporated into various matrices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | HIV-1 Integrase Inhibition | Demonstrated significant inhibition of viral replication through integrase targeting. |

| Antimicrobial Evaluation | Synthesis of Derivatives | Identified moderate antibacterial activity against specific strains; further research needed. |

| Pharmacological Profiling | Muscarinic Receptor Modulation | Showed potential as an allosteric modulator with subtype selectivity at muscarinic receptors. |

Mecanismo De Acción

The mechanism of action of 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the core structure.

4-Oxo-1,4-dihydroquinoline-3-carboxylic acids: These compounds have a similar structure but may have different substituents at the 1-position or other positions on the quinoline ring.

Uniqueness: 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the benzyl group at the 1-position and the carboxylic acid group at the 3-position makes it a valuable scaffold for designing new drugs and chemical entities .

Actividad Biológica

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (BQDCA) is a synthetic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, focusing on its antimicrobial, antiviral, and anti-inflammatory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

BQDCA is characterized by its unique quinoline structure with the molecular formula and a molecular weight of approximately 279.295 g/mol. The compound features both a carboxylic acid and a carbonyl group, which contribute to its reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Antimicrobial Activity

Research has indicated that BQDCA exhibits moderate antibacterial and antifungal activities. A study published in "Bioorganic & Medicinal Chemistry" explored various derivatives of BQDCA, including 6-fluoro-substituted variants. These derivatives showed promising in vitro activity against specific bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .

Table 1: Antimicrobial Activity of BQDCA Derivatives

| Compound | Target Organisms | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| BQDCA | S. aureus | 32 | Moderate |

| BQDCA | E. coli | 16 | Moderate |

| 6-Fluoro-BQDCA | Pseudomonas aeruginosa | 64 | Low |

Antiviral Activity

BQDCA has been identified as a potential inhibitor of HIV-1 integrase, an enzyme critical for the viral replication cycle. By inhibiting this enzyme, BQDCA disrupts the integration step of HIV replication, demonstrating significant antiviral activity . This mechanism of action positions BQDCA as a candidate for further development in HIV therapies.

Anti-inflammatory Properties

Recent studies have also highlighted the anti-inflammatory effects of BQDCA derivatives. For instance, derivative 13a was shown to significantly inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines . This indicates that BQDCA could be beneficial in treating inflammation-related diseases.

Table 2: Anti-inflammatory Activity of BQDCA Derivatives

| Compound | Inflammatory Cytokine Targeted | IC50 (µM) | Effectiveness |

|---|---|---|---|

| 13a | IL-6 | 25 | High |

| 13a | TNF-α | 30 | High |

The primary mechanism through which BQDCA exerts its biological effects involves interaction with specific enzymes and receptors. For antimicrobial activity, it targets bacterial resistance mechanisms, while for antiviral effects, it inhibits the HIV-1 integrase enzyme . The anti-inflammatory properties are attributed to the modulation of cytokine release and inhibition of pathways such as NF-κB.

Case Studies

- Antimicrobial Study : A comparative study evaluated the efficacy of BQDCA against standard antibiotics. Results indicated that while BQDCA exhibited moderate activity, it was less effective than established antibiotics like ciprofloxacin but showed potential for use in combination therapies.

- HIV Inhibition : In vitro assays demonstrated that BQDCA effectively inhibited HIV replication at low concentrations. Further studies are needed to assess its pharmacokinetic properties and potential for clinical application.

- Inflammation Model : In vivo studies using LPS-induced models showed that administration of derivative 13a led to significant reductions in lung inflammation and improved survival rates in sepsis models .

Propiedades

IUPAC Name |

1-benzyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-16-13-8-4-5-9-15(13)18(11-14(16)17(20)21)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWROOWBCZEPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301587 | |

| Record name | 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-86-1 | |

| Record name | NSC144504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.